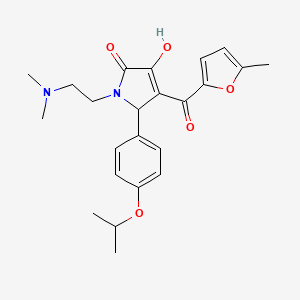
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrole derivatives involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding a high yield of aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These compounds can undergo dehydration to form 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones, showcasing a method to produce a wide range of derivatives (Vydzhak & Panchishyn, 2010).
Molecular Structure Analysis
Studies on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate have provided insights into its molecular structure through spectroscopic analyses and quantum chemical calculations. The molecular electrostatic potential surface, natural bond orbital interactions, and vibrational analysis highlight the interactions and structural features critical for the formation of dimers and resonance-assisted hydrogen bonds (Singh, Rawat, & Sahu, 2014).
Chemical Reactions and Properties
The reactivity of these compounds towards different nucleophiles and electrophiles has been explored. Reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones have been studied, leading to the synthesis of various heterocyclic systems, demonstrating the versatility of these compounds in synthesizing fused pyranones, pyridines, and other derivatives (Ornik et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of pyrrole derivatives, including those similar to the specified compound, often involves aldol condensation reactions and is characterized by spectroscopic techniques such as FT-IR, 1H NMR, and UV-visible analyses. Computational studies support these findings, providing insights into the molecular structures and potential reactivity of these compounds. For instance, studies on related pyrrole chalcone derivatives highlight their synthesis process and the theoretical correlation with experimental data, including the analysis of molecular electrostatic potential surfaces and vibrational analysis indicating dimer formation through hydrogen bonding (Singh, Rawat, & Sahu, 2014).
Potential Biological Activities
- Research on derivatives of pyrrole-2-ones has shown that they possess various pharmacological activities, including antimicrobial, anti-inflammatory, and nootropic effects. For example, a study on 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones demonstrated their synthesis and investigation into their antimicrobial properties (Gein, Kasimova, Voronina, & Gein, 2001).
Chemical Reactivity and Applications
- The reactivity of similar compounds has been explored for the generation of structurally diverse libraries through alkylation and ring closure reactions, serving as precursors for a wide range of heterocyclic compounds such as oxirane, oxazoles, and pyrazoles. This demonstrates the compound's utility in synthetic organic chemistry for creating new molecules with potential application in drug development and materials science (Roman, 2013).
Advanced Material Applications
- Compounds with dimethylamino groups have also been studied for their potential use in non-linear optical materials and fluorescent probes, indicating a broad range of applications beyond pharmaceuticals. For instance, a fluorescent probe based on a pyrrole core showed significant potential for the real-time and quantitative detection of low levels of carbon dioxide, suggesting its applicability in biological and medical fields (Wang et al., 2015).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propan-2-yloxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-14(2)29-17-9-7-16(8-10-17)20-19(21(26)18-11-6-15(3)30-18)22(27)23(28)25(20)13-12-24(4)5/h6-11,14,20,27H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCLKRALXPBAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC(C)C)CCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



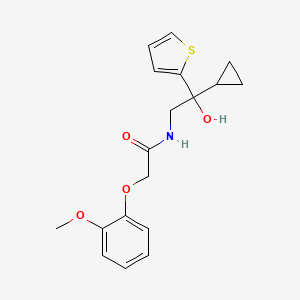
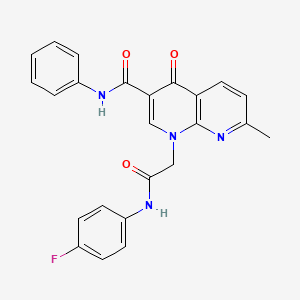
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
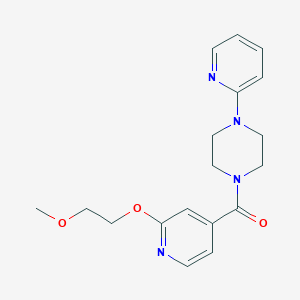

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)
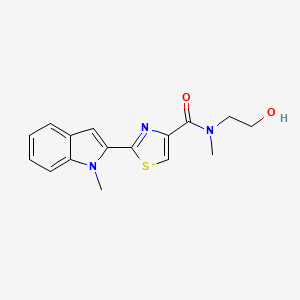
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)